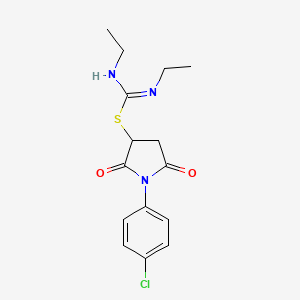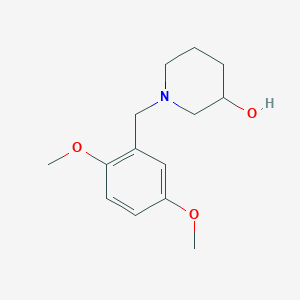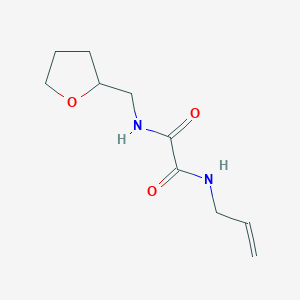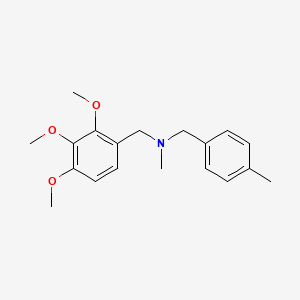
1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate, also known as Elesclomol, is a small molecule drug that has been studied for its potential use in treating cancer. This compound was first synthesized in 2002, and since then, various studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate works by inducing the production of ROS, which leads to oxidative stress in cancer cells. This oxidative stress ultimately triggers apoptosis, leading to the death of cancer cells. This compound has been shown to selectively target cancer cells, leaving normal cells unaffected. This selectivity is thought to be due to the higher levels of ROS in cancer cells compared to normal cells.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, it has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to enhance the effectiveness of other chemotherapeutic agents, making it a promising candidate for combination therapy. Additionally, this compound has been shown to have anti-angiogenic effects, meaning it can inhibit the growth of blood vessels that supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate in lab experiments is its selectivity for cancer cells. This selectivity allows researchers to study the effects of the compound on cancer cells without affecting normal cells. Additionally, this compound has been shown to enhance the effectiveness of other chemotherapeutic agents, making it a useful tool for combination therapy studies.
One limitation of using this compound in lab experiments is its complex synthesis method. This can make it difficult and time-consuming to produce the compound in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and how it interacts with other chemotherapeutic agents. Finally, there is a need for clinical trials to evaluate the safety and effectiveness of this compound in humans.
In conclusion, this compound is a promising small molecule drug that has been studied for its potential use in cancer treatment. Its mechanism of action involves the induction of apoptosis in cancer cells through the generation of ROS. This compound has several advantages for use in lab experiments, including its selectivity for cancer cells and its ability to enhance the effectiveness of other chemotherapeutic agents. However, further research is needed to fully understand its mechanism of action and evaluate its safety and effectiveness in humans.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form a pyrrole intermediate. This intermediate is then reacted with thiourea and diethyl sulfate to form the final product, this compound. The synthesis of this compound is complex and requires several steps, but it has been successfully produced in the laboratory.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate has been studied extensively for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells through the generation of reactive oxygen species (ROS). This mechanism of action has been demonstrated in various cancer cell lines, including melanoma, ovarian cancer, and prostate cancer. Additionally, this compound has been shown to enhance the effectiveness of other chemotherapeutic agents, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-3-17-15(18-4-2)22-12-9-13(20)19(14(12)21)11-7-5-10(16)6-8-11/h5-8,12H,3-4,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPUCDHIHDIIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCC)SC1CC(=O)N(C1=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5010019.png)

![N-[3-(dimethylamino)propyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5010030.png)
![5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5010034.png)

![bis(2-methoxyethyl) 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5010042.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-fluorobenzenesulfonamide](/img/structure/B5010044.png)

![N-(3,4-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5010061.png)
![4,4'-[methylenebis(4,1-phenylenethio)]diphthalonitrile](/img/structure/B5010069.png)
![2-{3-[(2-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5010075.png)
![N-[4-(aminosulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5010079.png)
![2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5010086.png)